molecular formula C33H53N B105372 6-Azacholestane, 6-benzyl- CAS No. 16373-52-7

6-Azacholestane, 6-benzyl-

Cat. No. B105372
CAS RN: 16373-52-7
M. Wt: 463.8 g/mol
InChI Key: GMXHPJQSFIOLLH-YZFWBZFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azacholestane, 6-benzyl-, also known as Azacholesterol, is a synthetic analog of cholesterol. It is a cholesterol mimic that has a nitrogen atom instead of the oxygen atom present in cholesterol. Azacholesterol is a valuable tool in the study of cholesterol metabolism and has been used in various scientific research applications.

Mechanism Of Action

6-Azacholestane, 6-benzyl-ol acts as a cholesterol mimic and can interact with cholesterol-binding proteins and enzymes. It can also incorporate into cellular membranes, where it can affect membrane properties and functions.

Biochemical And Physiological Effects

6-Azacholestane, 6-benzyl-ol has been shown to affect various biochemical and physiological processes, including cholesterol metabolism, membrane structure, and lipid rafts. It has been reported to inhibit cholesterol esterification and to decrease the formation of lipid rafts in cells.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Azacholestane, 6-benzyl-ol in lab experiments include its ability to mimic cholesterol and its usefulness in studying cholesterol metabolism and membrane structure. However, its limitations include its potential toxicity and the need for caution when handling and using it in experiments.

Future Directions

There are several future directions for research involving 6-Azacholestane, 6-benzyl-ol, including its use as a tool to study the effects of cholesterol on membrane properties and functions, its use in the development of new cholesterol-lowering drugs, and its potential as a therapeutic agent for diseases involving cholesterol metabolism. Additionally, further research is needed to determine the optimal conditions for using 6-Azacholestane, 6-benzyl-ol in experiments and to investigate its potential toxicity and safety concerns.

Synthesis Methods

6-Azacholestane, 6-benzyl-ol can be synthesized through a multistep process that involves the conversion of cholesterol to a diazo compound, followed by a Wolff rearrangement to form the azide intermediate. The azide intermediate is then reduced to form the final product, 6-Azacholestane, 6-benzyl-ol.

Scientific Research Applications

6-Azacholestane, 6-benzyl-ol has been used in various scientific research applications, including the study of cholesterol metabolism, lipid rafts, and membrane structure. It has been used as a probe to investigate the role of cholesterol in cellular processes and has been used to study the effects of cholesterol on membrane fluidity and permeability.

properties

CAS RN

16373-52-7

Product Name

6-Azacholestane, 6-benzyl-

Molecular Formula

C33H53N

Molecular Weight

463.8 g/mol

IUPAC Name

(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridine

InChI

InChI=1S/C33H53N/c1-24(2)12-11-13-25(3)28-17-18-29-27-23-34(22-26-14-7-6-8-15-26)31-16-9-10-20-33(31,5)30(27)19-21-32(28,29)4/h6-8,14-15,24-25,27-31H,9-13,16-23H2,1-5H3/t25-,27+,28-,29+,30+,31?,32-,33-/m1/s1

InChI Key

GMXHPJQSFIOLLH-YZFWBZFYSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CN(C4[C@@]3(CCCC4)C)CC5=CC=CC=C5)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CN(C4C3(CCCC4)C)CC5=CC=CC=C5)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CN(C4C3(CCCC4)C)CC5=CC=CC=C5)C

synonyms

6-Benzyl-6-azacholestane

Origin of Product

United States

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